Ethyl 4-(3-chloro-4-cyanophenyl)benzoate
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Overview
Description
Ethyl 4-(3-chloro-4-cyanophenyl)benzoate is an organic compound with the molecular formula C16H12ClNO2 and a molecular weight of 285.725 g/mol . This compound is characterized by the presence of a benzoate ester group, a chloro substituent, and a cyano group on the phenyl ring. It is used in various chemical and industrial applications due to its unique structural properties.
Scientific Research Applications
Ethyl 4-(3-chloro-4-cyanophenyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate typically involves the esterification of 4-(3-chloro-4-cyanophenyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-chloro-4-cyanophenyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Substitution: Formation of substituted derivatives such as amines or thiols.
Reduction: Formation of 4-(3-chloro-4-aminophenyl)benzoate.
Hydrolysis: Formation of 4-(3-chloro-4-cyanophenyl)benzoic acid.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The chloro group can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chlorobenzoate
- Ethyl 4-cyanobenzoate
- 4-(3-chloro-4-cyanophenyl)benzoic acid
Uniqueness
Ethyl 4-(3-chloro-4-cyanophenyl)benzoate is unique due to the presence of both chloro and cyano groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This dual functionality allows for a broader range of applications in various fields .
Properties
IUPAC Name |
ethyl 4-(3-chloro-4-cyanophenyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-2-20-16(19)12-5-3-11(4-6-12)13-7-8-14(10-18)15(17)9-13/h3-9H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGJDGVIUOZFLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742818 |
Source
|
Record name | Ethyl 3'-chloro-4'-cyano[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355248-20-2 |
Source
|
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3′-chloro-4′-cyano-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355248-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3'-chloro-4'-cyano[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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